molecular formula C7H5Cl2FO3S B1457574 6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride CAS No. 1706458-71-0

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride

Cat. No.: B1457574
CAS No.: 1706458-71-0
M. Wt: 259.08 g/mol
InChI Key: NGYKBMVAUAFUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H5Cl2FO3S and its molecular weight is 259.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride (CAS No. 1706458-71-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, effects on various cellular processes, and relevant case studies.

Molecular Formula: C7H6ClF O3S
Molecular Weight: 224.64 g/mol
Structure: The compound features a benzene ring substituted with a chloro, fluoro, and methoxy group, along with a sulfonyl chloride functional group, which is crucial for its reactivity and biological activity.

The biological activity of this compound primarily involves its ability to interact with various biomolecules, including proteins and nucleic acids. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thus altering their function.
  • Receptor Modulation: It can act as a modulator for certain receptors, potentially influencing signaling pathways involved in cell growth and apoptosis.
  • DNA Interaction: Preliminary studies suggest that the compound may bind to DNA, affecting gene expression and cellular proliferation.

Antimicrobial Properties

Research indicates that sulfonyl chlorides exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including resistant strains.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus4.0
Similar Sulfonyl CompoundsEscherichia coli8.0

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown promising results in inducing apoptosis through caspase activation pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Caspase activation
HeLa (Cervical Cancer)10.0Mitochondrial membrane disruption

Case Studies

  • Study on Antibacterial Activity:
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzenesulfonyl chlorides, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .
  • Cytotoxicity Evaluation:
    In vitro assays conducted on human cancer cell lines demonstrated that the compound induces apoptosis at micromolar concentrations. The study highlighted the role of mitochondrial pathways in mediating its cytotoxic effects .
  • Synthesis and Structure-Activity Relationship (SAR):
    Research focused on modifying the substituents on the benzene ring to enhance biological activity revealed that variations in the chlorine and fluorine positions significantly affect antimicrobial potency and cytotoxicity .

Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(8)7(6(5)10)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKBMVAUAFUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Reactant of Route 4
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Reactant of Route 5
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-fluoro-3-methoxybenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.